6-((5-((3-chlorobenzyl)thio)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione
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Description
6-((5-((3-chlorobenzyl)thio)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H20ClN5O2S and its molecular weight is 453.95. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
Research has explored the synthesis of various heterocyclic compounds, including pyrimidines, triazolopyrimidines, and thiazolopyrimidines, highlighting the chemical versatility and reactivity of these compounds. For instance, the synthesis of indeno[2',1':5,6] pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidines through reactions of specific chlorophenyl-thioxo-dihydropyrimidine with hydrazonoyl chlorides demonstrates regioselective synthesis yielding triazolopyrimidine derivatives in good yields, establishing the foundation for further chemical transformations and applications (Hassan, 2006).
Material Science and Catalysis
The development of new materials and catalysts is another significant area of application. Novel multicomponent synthesis methods for pyridine-pyrimidines and their derivatives, facilitated by triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica, underscore the role of these compounds in enhancing catalytic processes. Such studies offer insights into the efficiency of synthesis techniques under microwave irradiation and solvent-free conditions, contributing to green chemistry and sustainable processes (Rahmani et al., 2018).
Pharmacophore Development
Even though the request excludes drug use and side effects, it's noteworthy that the structural motifs of these compounds are integral to pharmacophore development in medicinal chemistry. The exploration of their synthetic pathways and chemical properties provides a basis for designing novel compounds with potential therapeutic applications.
Optical and Electronic Applications
Investigations into the electronic and optical properties of thiopyrimidine derivatives reveal their potential in nonlinear optics (NLO) and optoelectronic applications. Studies on structural parameters, electronic, linear, and nonlinear optical properties of such compounds through DFT/TDDFT and experimental analyses indicate significant NLO character, suggesting their suitability for high-tech optoelectronic devices (Hussain et al., 2020).
Properties
IUPAC Name |
6-[[5-[(3-chlorophenyl)methylsulfanyl]-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O2S/c1-13-6-7-14(2)18(8-13)28-19(10-17-11-20(29)25-21(30)24-17)26-27-22(28)31-12-15-4-3-5-16(23)9-15/h3-9,11H,10,12H2,1-2H3,(H2,24,25,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJQYRDHEGKWBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC3=CC(=CC=C3)Cl)CC4=CC(=O)NC(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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